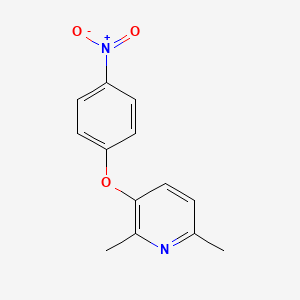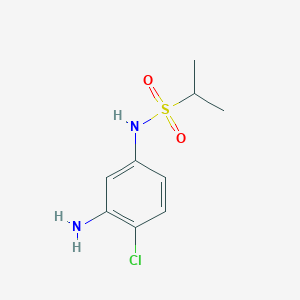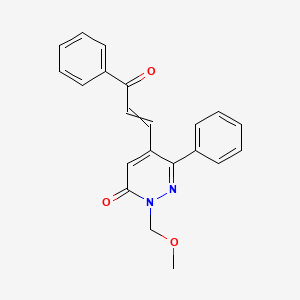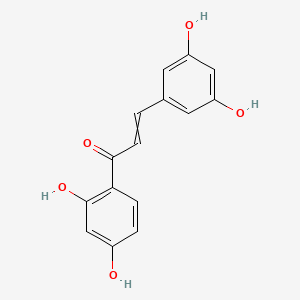
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)Benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C11H12Br2O. This compound is characterized by the presence of two bromine atoms, a bromomethyl group, and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene typically involves the bromination of 1-(bromomethyl)-4-(cyclopropylmethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated phenols or quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the cyclopropylmethoxy group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-1-(cyclopropylmethoxy)-3-(methoxymethyl)benzene
- 2-bromo-1-(cyclopropylmethoxy)-4-(methoxymethyl)benzene
Uniqueness
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene is unique due to the presence of both bromomethyl and cyclopropylmethoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C11H12Br2O |
|---|---|
Molekulargewicht |
320.02 g/mol |
IUPAC-Name |
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C11H12Br2O/c12-6-9-3-4-10(5-11(9)13)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2 |
InChI-Schlüssel |
UUFMPTPBGNADAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC(=C(C=C2)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


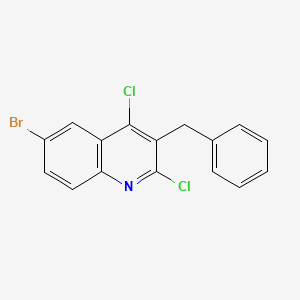
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)


